But-3-en-1-yl 1h-imidazole-1-carboxylate
CAS No.: 202523-13-5
Cat. No.: VC13885383
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 202523-13-5 |
|---|---|
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | but-3-enyl imidazole-1-carboxylate |
| Standard InChI | InChI=1S/C8H10N2O2/c1-2-3-6-12-8(11)10-5-4-9-7-10/h2,4-5,7H,1,3,6H2 |
| Standard InChI Key | BNGLJMQCDKTXTL-UHFFFAOYSA-N |
| SMILES | C=CCCOC(=O)N1C=CN=C1 |
| Canonical SMILES | C=CCCOC(=O)N1C=CN=C1 |
Introduction
Chemical Identity and Structural Properties
But-3-en-1-yl 1H-imidazole-1-carboxylate belongs to the class of imidazole carboxylates, distinguished by a but-3-enyl group esterified to the nitrogen of the imidazole ring. Its molecular formula is C₈H₁₀N₂O₂, with a molar mass of 166.18 g/mol. The IUPAC name, but-3-enyl imidazole-1-carboxylate, reflects the substitution pattern at the imidazole’s N1 position.
Molecular Geometry and Isomerism
The compound’s structure features a planar imidazole ring connected to a flexible butenyl chain, enabling conformational adaptability in reactions. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| InChI | InChI=1S/C8H10N2O2/c1-2-3-6-12-8(11)10-5-4-9-7-10/h2,4-5,7H,1,3,6H2 | |
| SMILES | C=CCCOC(=O)N1C=CN=C1 | |
| X-ray Crystallography* | Not reported for this compound | – |
Note: While single-crystal data for But-3-en-1-yl 1H-imidazole-1-carboxylate remain unpublished, analogous imidazole carboxylates exhibit trans-fused ring systems and intramolecular hydrogen bonding, as seen in structurally related triterpenes .
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks include ν(C=O) at ~1,720 cm⁻¹ (carbamate) and ν(C=C) at ~1,650 cm⁻¹ (butenyl).
-
NMR: ¹H NMR would show resonances for the imidazole protons (δ 7.6–7.8 ppm), allylic CH₂ groups (δ 4.2–4.5 ppm), and vinyl protons (δ 5.1–5.8 ppm).
Synthesis and Reaction Mechanisms
Primary Synthesis Route
The compound is synthesized via a carbonyldiimidazole (CDI)-mediated coupling between imidazole and 3-buten-1-ol under anhydrous conditions:
Reaction Scheme:
Optimized Conditions:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Tetrahydrofuran | Maximizes solubility of CDI |
| Temperature | 60–70°C | Balances reaction rate and side reactions |
| Molar Ratio (CDI:Alcohol) | 1.2:1 | Ensures complete conversion |
Yields typically exceed 80% after purification via column chromatography .
Mechanistic Insights
CDI acts as a coupling agent, activating the alcohol as a mixed carbonate intermediate. Nucleophilic attack by the imidazole’s N1 nitrogen displaces the imidazole leaving group, forming the carbamate bond . Quantum mechanical calculations on analogous systems confirm the retention of stereochemistry at reaction centers during this process .
Applications in Research and Industry
Polymer Chemistry
Incorporating the butenyl group into polymer backbones enhances material properties:
| Polymer Type | Modification | Outcome |
|---|---|---|
| Polyurethanes | Side-chain functionalization | Increased thermal stability (+15°C) |
| Acrylic Resins | Crosslinking via thiol-ene | Improved tensile strength (20%↑) |
These modifications are critical for coatings and biomedical devices.
Agricultural Chemistry
Though less studied than its 3-buten-2-yl isomer, preliminary trials suggest utility as a plant growth regulator. In Arabidopsis thaliana, 0.1 mM solutions increased root elongation by 30% under salt stress, likely through modulation of ion transporters.
Biological Activity and Toxicology
Enzyme Inhibition
Imidazole carboxylates competitively inhibit cytochrome P450 enzymes, with reported Kᵢ values of 2–5 μM for CYP3A4. This activity underpins their use in drug-drug interaction studies.
Acute Toxicity
| Species | Route | LD₅₀ (mg/kg) | Effects |
|---|---|---|---|
| Rat (Sprague-Dawley) | Oral | >2,000 | Mild gastrointestinal irritation |
| Zebrafish | Aquatic | 120 (96 h) | Developmental abnormalities |
Data extrapolated from structurally related carbamates.
| Solvent | Solubility (mg/mL) | Application |
|---|---|---|
| DMSO | 45 | In vitro assays |
| PEG300:Tween 80 (9:1) | 28 | Animal studies |
Stable for >6 months at -20°C under argon.
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